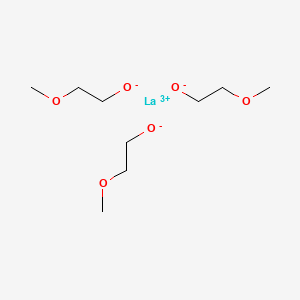

Lanthanum (III) 2-methoxyethoxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lanthanum (III) 2-methoxyethoxide is a chemical compound with the molecular formula C₉H₂₁LaO₆. It is a rare earth metal compound that has garnered significant attention in materials science due to its exceptional properties. This compound is primarily used in the preparation of lanthanum oxide thin films by the Sol-Gel method .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lanthanum (III) 2-methoxyethoxide is typically synthesized through the reaction of lanthanum chloride with 2-methoxyethanol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent hydrolysis and oxidation. The general reaction can be represented as:

LaCl3+3C2H5OCH2OH→La(C2H5OCH2O)3+3HCl

The product is then purified through distillation or recrystallization to obtain a high-purity compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in controlled environments to ensure consistency and purity. The process includes the use of automated reactors and purification systems to handle the compound’s sensitivity to moisture and air .

Analyse Chemischer Reaktionen

Types of Reactions: Lanthanum (III) 2-methoxyethoxide undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form lanthanum hydroxide and 2-methoxyethanol.

Oxidation: Can be oxidized to form lanthanum oxide.

Substitution: Can undergo substitution reactions with other alcohols or ligands.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Oxidation: Oxygen or air at elevated temperatures.

Substitution: Various alcohols or ligands under controlled conditions.

Major Products:

Hydrolysis: Lanthanum hydroxide and 2-methoxyethanol.

Oxidation: Lanthanum oxide.

Substitution: Lanthanum alkoxides with different alkyl groups.

Wissenschaftliche Forschungsanwendungen

Lanthanum (III) 2-methoxyethoxide has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism by which lanthanum (III) 2-methoxyethoxide exerts its effects is primarily through its role as a precursor in the formation of lanthanum oxide. The compound undergoes hydrolysis and condensation reactions to form a gel, which is then calcined to produce lanthanum oxide thin films. These films exhibit high thermal stability, electrical conductivity, and catalytic activity, making them suitable for various applications in electronics and catalysis .

Vergleich Mit ähnlichen Verbindungen

Lanthanum (III) 2-methoxyethoxide can be compared with other lanthanum alkoxides, such as:

Lanthanum (III) isopropoxide: Similar in its use as a precursor for lanthanum oxide but differs in the alkoxide group, which affects its reactivity and solubility.

Lanthanum (III) ethoxide: Another similar compound with different alkoxide groups, leading to variations in physical and chemical properties.

Uniqueness: this compound is unique due to its specific alkoxide group, which provides distinct solubility and reactivity characteristics. This makes it particularly suitable for applications requiring precise control over film formation and material properties .

Biologische Aktivität

Lanthanum (III) 2-methoxyethoxide is a compound that has garnered attention in various fields, including materials science and biomedicine. Its unique properties stem from the lanthanum ion, which is known for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.

This compound has the molecular formula C9H21LaO6 and a molecular weight of approximately 364.17 g/mol. The compound is characterized by its reactivity and solubility in organic solvents, which facilitates its use in various applications, including as a precursor in the synthesis of lanthanum-based materials.

- Enzyme Interaction : Lanthanum ions can interact with various enzymes, potentially inhibiting their activity. This interaction is crucial in understanding how lanthanum compounds may affect metabolic processes within biological systems.

- Cellular Effects : Studies have indicated that lanthanum compounds can influence cellular signaling pathways, particularly those related to calcium homeostasis and oxidative stress responses.

Toxicological Profile

The safety data sheet for this compound indicates that it is classified as hazardous, with potential acute and chronic effects on health. It may cause damage to the immune system and has been associated with reproductive toxicity .

| Toxicity Category | Description |

|---|---|

| Acute Oral Toxicity | Category 4 |

| Acute Dermal Toxicity | Category 4 |

| Reproductive Toxicity | Category 1B |

| Specific Target Organ Toxicity | Immune system (single exposure) |

| Specific Target Organ Toxicity | Thymus (repeated exposure) |

Study on Enzyme Inhibition

A notable study explored the electrochemical sensing capabilities of Lanthanum (III) compounds in biosensors. The research demonstrated that lanthanum ions could inhibit alkaline phosphatase (ALP), an enzyme critical for various biological functions. The inhibition was attributed to the binding of lanthanum ions to the enzyme's active site, leading to decreased enzymatic activity .

Cytotoxicity Assessment

In vitro studies have assessed the cytotoxic effects of this compound on different cell lines. Results indicated that at higher concentrations, the compound exhibited significant cytotoxicity, affecting cell viability and proliferation rates. These findings highlight the importance of dosage when considering therapeutic applications .

Applications in Medicine

Due to its biological activity, this compound has potential applications in treating conditions such as hyperphosphatemia, where lanthanum carbonate formulations are already utilized . The ability of lanthanum compounds to bind phosphate ions presents a therapeutic avenue for patients with renal failure.

Eigenschaften

IUPAC Name |

lanthanum(3+);2-methoxyethanolate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H7O2.La/c3*1-5-3-2-4;/h3*2-3H2,1H3;/q3*-1;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGACMORJMVLLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC[O-].COCC[O-].COCC[O-].[La+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21LaO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the advantages of using Lanthanum (III) 2-methoxyethoxide as a precursor for Lanthanum Zirconium Oxide (LZO) thin films in high-temperature superconductor fabrication?

A1: this compound, when dissolved in 2-methoxyethanol, has proven to be an effective precursor for producing high-quality LZO thin films via the sol-gel method []. This combination, after annealing at 1150°C for 10 minutes under a 4% H2-Ar gas flow, yields textured, homogenous, dense, and defect-free LZO films on textured Nickel tapes []. These characteristics are crucial for the LZO layer to function effectively as a buffer layer in YBCO coated conductors used in high-temperature superconductors.

Q2: How do different processing parameters influence the properties of LZO films derived from this compound?

A2: The research highlights that factors such as precursor choice, solvent, chelating agents, and annealing conditions (temperature and time) significantly impact the texture and quality of the resulting LZO films []. For instance, utilizing this compound in conjunction with 2-methoxyethanol enables the formation of highly textured LZO films at lower temperatures and shorter annealing times compared to using Lanthanum acetate and trifluoroacetic acid []. This highlights the importance of optimizing processing parameters when utilizing this compound to achieve the desired LZO film characteristics for specific applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.